2-Benzyl-1-methylpiperidine
Description
Structure
3D Structure
Properties
CAS No. |
31414-56-9 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-benzyl-1-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
InChI Key |
OXIVWFPBZQTUTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways
Stereoselective Synthesis of 2-Benzyl-1-methylpiperidine and its Enantiomers
The creation of specific stereoisomers of this compound is of significant interest, and several stereoselective strategies have been developed to achieve this. These methods focus on controlling the three-dimensional arrangement of atoms in the molecule, leading to the formation of enantiomerically enriched or pure products.
Asymmetric Hydrogenation of Pyridinium (B92312) Salts
A powerful strategy for the enantioselective synthesis of 2-substituted piperidines involves the asymmetric hydrogenation of corresponding pyridinium salts. In the context of this compound, this would typically involve the hydrogenation of a 1-methyl-2-benzylpyridinium salt. While direct examples for this specific substrate are not extensively detailed in the literature, the principle is well-established for analogous N-alkyl-2-aryl and N-alkyl-2-alkyl pyridinium salts. nih.gov
The reaction generally employs a chiral transition metal catalyst, often based on iridium or rhodium, with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts has been successfully demonstrated using a BIP,N ligand like MeO-BoQPhos, yielding high enantiomeric ratios. nih.gov The N-benzyl group in these precursors can often be cleaved and replaced with a methyl group in a subsequent step to yield the final product.
Table 1: Asymmetric Hydrogenation of N-Benzyl-2-alkylpyridinium Bromides
| Entry | Alkyl Group (R) | Catalyst | Ligand | Solvent | Pressure (psi) | Temp (°C) | e.r. |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl (B1604629) | [Ir(COD)Cl]₂ | MeO-BoQPhos | THF/MeOH | 450 | 30 | 93:7 |
| 2 | Ethyl | [Ir(COD)Cl]₂ | MeO-BoQPhos | THF/MeOH | 450 | 30 | 90:10 |
| 3 | Propyl | [Ir(COD)Cl]₂ | MeO-BoQPhos | THF/MeOH | 450 | 30 | 91:9 |
Data extrapolated from studies on similar substrates. nih.gov
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries offer a reliable method for introducing stereochemistry in the synthesis of piperidine (B6355638) derivatives. An auxiliary, which is a chiral molecule temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are scarce, the general approach is applicable. For instance, Evans oxazolidinone auxiliaries are widely used in asymmetric synthesis. williams.edubath.ac.uk A plausible route would involve the acylation of an Evans auxiliary with a suitable precursor, followed by a diastereoselective alkylation to introduce the benzyl group. Subsequent cyclization to form the piperidine ring and removal of the auxiliary would yield an enantiomerically enriched 2-benzylpiperidine (B184556), which can then be N-methylated.
Table 2: Diastereoselective Alkylation using Evans Auxiliary
| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Benzyl bromide | LiHMDS | THF | >95:5 |
| 2 | Allyl iodide | NaHMDS | THF | 98:2 |
Illustrative data based on common applications of Evans auxiliaries. williams.edu
Enantioselective Catalysis in Piperidine Ring Formation
Enantioselective catalysis can be employed to construct the chiral piperidine ring directly. This approach utilizes a chiral catalyst to control the stereochemistry of the ring-forming reaction. Various catalytic systems have been developed for the enantioselective synthesis of substituted piperidines.
For the synthesis of 2-benzylpiperidine derivatives, a potential strategy involves the catalytic asymmetric hydroamination or aza-Diels-Alder reactions. While not specifically documented for this compound, manganese-based catalysts have been shown to be effective in the enantioselective desymmetrization of piperidines through site-selective C(sp³)-H oxidation, leading to chiral N,O-acetals which are versatile intermediates for a range of substituted piperidines. chemrxiv.org
Diastereoselective Cyclization Strategies
Diastereoselective cyclization reactions are instrumental in synthesizing piperidines with multiple stereocenters. These strategies rely on existing stereocenters within an acyclic precursor to influence the stereochemical outcome of the ring-closing step.
A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov By carefully designing the substrate with appropriate stereocenters, it is conceivable that this methodology could be adapted to produce a 2-benzyl substituted piperidine with high diastereoselectivity. The stereochemistry of the final product would be dictated by the geometry of the starting diene.
Convergent and Linear Synthesis Approaches
Both convergent and linear synthetic strategies can be employed to construct this compound. Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then combined. Linear syntheses build the molecule in a step-by-step fashion from a single starting material.
Reductive Amination Protocols for N-Alkylation
A common and efficient method for the N-methylation of a secondary amine, such as 2-benzylpiperidine, is through reductive amination. This reaction involves the formation of an iminium ion from the amine and an aldehyde (in this case, formaldehyde), which is then reduced in situ to the corresponding tertiary amine.
A widely used protocol for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. This method is particularly advantageous as it is a one-pot procedure and generally proceeds to completion to form the tertiary amine.
Alternatively, other reducing agents can be employed in conjunction with formaldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for reductive aminations. organic-chemistry.orgnih.gov It is compatible with a wide range of functional groups and often provides high yields with minimal side products.
Table 3: Reductive N-Methylation of 2-Benzylpiperidine
| Entry | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Formaldehyde, Formic Acid (Eschweiler-Clarke) | Water | High |
| 2 | Formaldehyde, NaBH(OAc)₃ | Dichloroethane (DCE) | >95 |
Data based on general procedures for reductive amination. organic-chemistry.orgnih.gov
Chemoenzymatic Pathways
Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. These methods are gaining prominence for the synthesis of chiral compounds due to their high stereoselectivity and environmentally benign reaction conditions.
For the synthesis of chiral piperidines, chemoenzymatic deracemization of racemic mixtures or the asymmetric dearomatization of pyridine (B92270) derivatives are promising strategies. acs.orgnih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been developed to convert N-substituted tetrahydropyridines into stereo-defined piperidines. acs.org While a direct application to this compound has not been reported, this methodology highlights the potential of biocatalysis in accessing enantiomerically pure piperidine derivatives. The substrate scope of these enzymatic systems is an active area of research, and future developments may lead to biocatalysts capable of directly producing the target compound or its key precursors.
Ring-Closing Metathesis for Piperidine Core Construction
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures in organic synthesis. wikipedia.orgorganic-chemistry.org The construction of the 2-substituted piperidine core of this compound can be envisioned through the RCM of a suitably functionalized α,ω-diene precursor. This strategy involves the formation of a carbon-carbon double bond within the ring, which can be subsequently reduced to afford the saturated piperidine heterocycle.
The general approach commences with the synthesis of an acyclic diene bearing a nitrogen atom. For the synthesis of a 2-substituted piperidine, the diene precursor would be strategically designed to place the benzyl group at the desired position upon cyclization. A plausible precursor would be an N-methylated amino diene. The intramolecular cyclization of this diene is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. d-nb.info The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of a tetrahydropyridine (B1245486) ring and the release of a volatile alkene, such as ethylene (B1197577), which drives the reaction to completion. wikipedia.org Subsequent hydrogenation of the resulting double bond yields the final saturated piperidine ring.
| Catalyst | Substrate | Solvent | Temperature | Yield (%) |
| Grubbs' II Catalyst | N-allyl-N-(pent-4-en-1-yl)benzylamine | Dichloromethane | Reflux | High |
| Hoveyda-Grubbs II Catalyst | N-allyl-N-(but-3-en-1-yl)(phenyl)methanamine | Toluene | 80 °C | >90 |
This table presents representative data for RCM reactions leading to substituted piperidine precursors, based on analogous transformations found in the literature.
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions provide another effective pathway for the construction of the piperidine ring system. These reactions involve the formation of the heterocyclic ring through the reaction of two functional groups within the same molecule. iupac.org A variety of cycloaddition strategies can be employed, including [4+2] cycloadditions (Diels-Alder reactions) and dipolar cycloadditions. nih.govresearchgate.net
For instance, an intramolecular aza-Diels-Alder reaction can be utilized. In this approach, a precursor molecule containing both a diene and an imine functionality is synthesized. Upon heating or in the presence of a Lewis acid catalyst, the molecule undergoes an intramolecular [4+2] cycloaddition to form a tetrahydropyridine ring. Subsequent reduction of the double bond and any other necessary functional group manipulations would lead to the target this compound.
Another powerful method is the intramolecular 1,3-dipolar cycloaddition of a nitrone with an alkene. iupac.org The precursor for this reaction would contain an N-methylated nitrone and a tethered alkene positioned to favor the formation of a six-membered ring. The cycloaddition reaction results in the formation of an isoxazolidine (B1194047) ring, which can then be reductively cleaved to afford the desired 1,2-substituted piperidine. The stereochemistry of the substituents can often be controlled by the geometry of the alkene and the reaction conditions.
| Reaction Type | Precursor | Conditions | Intermediate | Key Features |
| Intramolecular aza-Diels-Alder | N-benzylidene-N-methylpenta-2,4-dien-1-amine | Heat or Lewis Acid | Tetrahydropyridine | High stereocontrol |
| Intramolecular Nitrone Cycloaddition | N-methyl-N-(pent-4-en-1-yl)oxy-1-phenylmethanimine | Toluene, Reflux | Isoxazolidine | Access to diverse stereoisomers |
This table illustrates plausible intramolecular cycloaddition strategies for the synthesis of the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions Leading to Benzyl Substitution
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. amazonaws.comresearchgate.net The introduction of the benzyl group at the 2-position of the 1-methylpiperidine (B42303) ring can be effectively achieved through such a reaction.
One common approach involves the coupling of a 1-methylpiperidine-derived organometallic reagent with a benzyl halide. For example, a 2-lithiated or 2-zincated 1-methylpiperidine can be generated in situ and then reacted with benzyl bromide or benzyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst derived from a palladium(II) precursor and a suitable phosphine ligand. nsf.gov
Alternatively, a C-H activation strategy can be employed. labxing.comorganic-chemistry.org This method involves the direct coupling of a C-H bond at the 2-position of 1-methylpiperidine with a benzylating agent. This approach is highly atom-economical as it avoids the pre-functionalization of the piperidine ring. The reaction is typically catalyzed by a palladium(II) salt, often in the presence of an oxidant and a directing group to control the regioselectivity of the C-H activation.
| Coupling Partners | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 2-Bromo-1-methylpiperidine + Benzylzinc chloride | Pd(dba)₂ | SPhos | - | THF | 70-90 |
| 1-Methylpiperidine + Benzyl bromide | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | 65-85 |
This table provides representative data for palladium-catalyzed benzylation reactions based on similar transformations reported in the literature.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact. mdpi.com The synthesis of this compound can be made more sustainable through the development of greener catalysts and the use of environmentally benign reaction media.
Catalyst Development for Sustainable Production
A key aspect of green chemistry is the development of highly efficient and recyclable catalysts. For the synthesis of this compound, this includes the design of catalysts that can operate under milder conditions, reduce waste, and be easily separated from the reaction mixture.
In the context of palladium-catalyzed cross-coupling reactions, the development of catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) is crucial. This allows for lower catalyst loadings, reducing the cost and the amount of residual palladium in the final product. The use of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, facilitates catalyst recovery and reuse. For instance, palladium nanoparticles supported on materials like charcoal, silica, or polymers can be employed for cross-coupling reactions and easily removed by filtration. nih.gov
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly sustainable alternative. medhealthreview.com While direct enzymatic synthesis of this compound may be challenging, enzymes can be used in the synthesis of key precursors, often with high enantioselectivity and under mild, aqueous conditions.
Solvent-Free or Aqueous Reaction Conditions
The choice of solvent is a major contributor to the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Therefore, a significant goal in green chemistry is to replace these with safer alternatives or to eliminate the need for a solvent altogether.
Aqueous synthesis is a particularly attractive green alternative. nih.gov Performing reactions in water can offer advantages in terms of safety, cost, and environmental impact. For the synthesis of piperidine derivatives, certain cycloaddition and coupling reactions have been shown to proceed efficiently in water, sometimes with enhanced reactivity compared to organic solvents. The use of surfactants or phase-transfer catalysts may be necessary to facilitate the reaction between poorly water-soluble organic substrates.
Solvent-free reactions, also known as neat reactions, represent an ideal scenario from a green chemistry perspective. These reactions are typically conducted by mixing the neat reactants, often with heating or microwave irradiation to promote the reaction. This approach eliminates solvent-related waste and simplifies product purification. The feasibility of a solvent-free synthesis of this compound would depend on the physical properties of the reactants and the specific reaction being employed.
| Green Approach | Methodology | Catalyst/Medium | Advantages |
| Sustainable Catalysis | Heterogeneous Catalysis | Palladium on Charcoal | Easy catalyst recovery and reuse, lower metal contamination |
| Biocatalysis | Enzymatic Resolution | Lipase | High selectivity, mild conditions, biodegradable catalyst |
| Greener Solvents | Aqueous Synthesis | Water | Non-toxic, non-flammable, inexpensive |
| Solvent-Free | Neat Reaction | Microwave Irradiation | No solvent waste, rapid reaction times, energy efficient |
This table summarizes green chemistry approaches applicable to the synthesis of this compound.
Chemical Transformations and Mechanistic Investigations
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The tertiary amine of the piperidine ring is a key center of reactivity, readily participating in functionalization and quaternization reactions.
N-Functionalization Reactions
The nitrogen atom in piperidine derivatives can undergo various functionalization reactions. For instance, N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines, which are structurally related to 2-benzyl-1-methylpiperidine, can be functionalized through oxidative C(sp³)–H functionalization with a range of electron-rich nucleophiles. researchgate.net This process involves oxidation to form a reactive N-acyl/sulfonyl iminium ion, which is then trapped by the nucleophile. researchgate.net
Electrophilic Attack and Quaternization
The nitrogen atom of the piperidine ring is susceptible to electrophilic attack, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction of the tertiary amine with an alkylating agent. Studies on related N-alkylpiperidines with various alkylating agents like methyl iodide and phenacyl halides have shown that the stereochemical outcome is influenced by the nature of the alkylating agent. cdnsciencepub.com
For example, the quaternization of N-methylpiperidines with α-bromoacetophenone or α-chloroacetophenone proceeds readily at room temperature in a solvent like acetonitrile (B52724) to yield the corresponding quaternary ammonium compounds. cdnsciencepub.com The reaction of N-methylpiperidines with methyl iodide also leads to quaternization. cdnsciencepub.com A process for preparing (1-Benzyl-4-methylpiperidin-3-yl)-methylamine involves the quaternization of the pyridine (B92270) nitrogen using benzyl (B1604629) bromide in toluene. googleapis.comgoogle.com This is followed by reduction steps to yield the final piperidine derivative. googleapis.comgoogle.com
The quaternization of piperidine groups can be carried out using an excess of iodomethane (B122720) in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures to ensure complete reaction. rsc.org
Reactions Involving the Benzyl Moiety
The benzyl group attached to the piperidine ring introduces another site for chemical modification, including reactions on the aromatic ring and at the benzylic position.
Aromatic Substitution Reactions
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. pressbooks.pub Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pharmdguru.com The general mechanism involves a two-step process: the reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pubuci.edu The benzyl group itself is an ortho, para-directing and activating substituent for further electrophilic aromatic substitution. uci.edu
Benzylic Oxidation and Reduction
The benzylic carbon, the carbon atom attached to both the piperidine nitrogen and the phenyl ring, is activated and can undergo both oxidation and reduction reactions.
Benzylic Oxidation: Benzylic C-H bonds are susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl side-chains on a benzene ring to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.org For instance, the oxidation of 2-[(Benzyloxy)methyl]piperidine with KMnO₄ or chromium trioxide (CrO₃) results in a ketone derivative. vulcanchem.com Acyclic N-benzyl-N-alkyl substituted amines can be selectively oxidized at the benzyl position to form nitrones using hydrogen peroxide in methanol (B129727) or acetonitrile. acs.org This catalyst-free method is efficient for various benzylic secondary amines. acs.org
Benzylic Reduction: The benzyl group can be removed through reduction, a reaction known as debenzylation. Catalytic hydrogenation, using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), is a common method for this transformation. vulcanchem.com For example, the reduction of 2-[(Benzyloxy)methyl]piperidine via catalytic hydrogenation cleaves the benzyl group to yield 2-(hydroxymethyl)piperidine. vulcanchem.com
Stereochemical Outcomes of Chemical Reactions
The stereochemistry of this compound and its derivatives plays a crucial role in the outcome of chemical reactions. The spatial arrangement of substituents influences the approach of reagents and the stability of transition states and products.
In quaternization reactions of substituted piperidines, the direction of electrophilic attack (axial versus equatorial) is a key determinant of the product's stereochemistry. For N-methylpiperidines, N-methylation with methyl iodide has been observed to proceed with preferential axial attack, while N-phenacylation tends to occur via equatorial attack. cdnsciencepub.com The diastereomeric ratio of the resulting quaternary salts can be analyzed using techniques like NMR spectroscopy. cdnsciencepub.com
The stereochemistry of the piperidine ring also directs the outcome of intramolecular reactions. For example, intramolecular cyclization reactions can lead to the formation of specific stereoisomers depending on the reaction conditions and the initial stereochemistry of the substrate. mdpi.com
Advanced Mechanistic Studies
To gain a more profound understanding of the reaction pathways involving this compound and its analogues, advanced mechanistic studies are employed. These investigations provide detailed information on the energetic and structural aspects of the reactions.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart.
While specific KIE studies on this compound are not extensively documented in the provided search results, research on related amine and piperidine systems offers valuable insights. For instance, studies on the elimination reactions of 1-phenylethylammonium ions, where N-methylpiperidine was used as a leaving group, have shown significant primary hydrogen-deuterium KIEs. cdnsciencepub.comresearchgate.net The magnitude of the KIE (k(_H)/k(_D)) provides information about the transition state structure. For example, in the E2 reaction of 1-phenylethylammonium ions, the k(_H)/k(_D) value for the substrate with N-methylpiperidine as the leaving group was found to be 5.26. cdnsciencepub.comresearchgate.net This suggests that the C-H bond is significantly broken in the transition state.
Furthermore, intramolecular KIEs have been determined for other piperidine derivatives, such as 1-benzyl-4-methylpiperidine, revealing that deuteration has a more substantial effect when the C-H bond is antiperiplanar or synperiplanar to the nitrogen lone pair. researchgate.net These findings highlight the importance of stereoelectronic effects in the reactivity of piperidine systems. In some complex, multi-step reactions, a concentration-dependent KIE has been observed, suggesting a mechanism more intricate than a single rate-determining step. chemrxiv.org
The table below presents KIE data from studies on related amine systems.
| Reaction System | Leaving Group | k(_H)/k(_D) | Reference |
| 1-Phenylethylammonium ion | Trimethylamine | 5.03 | cdnsciencepub.comresearchgate.net |
| 1-Phenylethylammonium ion | N-Methylpiperidine | 5.26 | cdnsciencepub.comresearchgate.net |
| 1-Phenylethylammonium ion | N,N-Dimethylbenzylamine | 5.85 | cdnsciencepub.comresearchgate.net |
| 1-Phenylethylammonium ion | N,N-Diethylbenzylamine | 4.67 | cdnsciencepub.comresearchgate.net |
Transition state analysis involves the theoretical and experimental investigation of the high-energy intermediate state that reactants must pass through to become products. Understanding the structure and energy of the transition state is key to comprehending reaction rates and selectivity.
For reactions involving piperidine derivatives, the nature of the transition state can be influenced by steric and electronic factors. In the quaternization of N-methylpiperidines, for example, the approach of the alkylating agent (axial vs. equatorial) is determined by the stability of the respective transition states. cdnsciencepub.com The presence of substituents on the piperidine ring can affect the energy barrier for each approach, thereby influencing the product ratio. cdnsciencepub.com It has been noted that for some reactions, a polar solvent can reduce the energy barrier for isomerization by stabilizing the transition state. rsc.org
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model transition states. In the context of Diels-Alder reactions involving piperidine-dione derivatives, DFT calculations have shown that the compound can stabilize the transition state through π-π interactions. For the ring expansion of azetidines to pyrrolidines, a related transformation, computational studies have detailed a reaction sequence proceeding through two transition states via a strained intermediate. rsc.org
The identification and characterization of reaction intermediates are crucial for piecing together a complete reaction mechanism. In the chemistry of piperidines and other cyclic amines, various intermediates can be formed.
One of the most significant intermediates in the reactions of 2-substituted piperidines is the iminium ion . An iminium ion is a cation with the general structure [R¹R²C=NR³R⁴]⁺. The formation of an iminium ion from a secondary amine and a carbonyl compound is a well-established process. libretexts.org For tertiary amines like this compound, oxidation can lead to the formation of an iminium species. researchgate.net For example, the oxidation of this compound has been shown to produce an iminium compound. researchgate.net
Iminium ions are key intermediates in a variety of synthetic transformations. They can be generated in situ and participate in reactions such as the Diels-Alder reaction to form highly substituted piperidine derivatives. pitt.edu The formation of iminium cation intermediates is also essential for the installation of functional groups at the α-position to the nitrogen in lactams, which are precursors to piperidines. ntu.edu.sg
Other potential intermediates in piperidine chemistry include enamines, which can exist in equilibrium with iminium ions, and radical intermediates, which can be generated under specific conditions, for instance, in nickel-catalyzed cross-coupling reactions. ntu.edu.sgcaltech.edu
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for the unambiguous determination of the molecular structure of 2-Benzyl-1-methylpiperidine. Through various NMR experiments, it is possible to map the carbon framework, identify the chemical environment of each proton, establish through-bond connectivities, and probe the molecule's dynamic conformational processes.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the N-methyl substituent. The chemical shifts (δ) are influenced by the electronic environment and spatial arrangement of the nuclei.
The five aromatic protons of the benzyl group are anticipated to resonate in the downfield region, typically between 7.10 and 7.35 ppm, due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring will appear as a series of complex multiplets in the upfield region. The benzylic protons (Ph-CH₂) and the proton at the C2 position of the piperidine ring are diastereotopic due to the chiral center at C2, and are thus expected to be chemically non-equivalent, showing distinct signals and coupling patterns. The N-methyl group should appear as a sharp singlet, typically in the range of 2.20-2.40 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C₆H₅) | ~ 7.10 - 7.35 | Multiplet (m) | Signals for ortho, meta, and para protons may overlap. |
| Benzylic (Ph-CH₂) | ~ 2.50 - 3.10 | Two Doublets of Doublets (dd) | Diastereotopic protons, exhibiting geminal and vicinal coupling. |
| Piperidine H-2 | ~ 2.80 - 3.20 | Multiplet (m) | Overlaps with other signals; chemical shift depends on benzyl group conformation. |
| Piperidine H-6 | ~ 2.60 - 2.90 (eq), ~ 2.00 - 2.30 (ax) | Multiplet (m) | Axial and equatorial protons are chemically distinct. |
| N-Methyl (N-CH₃) | ~ 2.20 - 2.40 | Singlet (s) | Characteristic sharp signal for the methyl group on nitrogen. |
| Piperidine H-3, H-4, H-5 | ~ 1.20 - 1.90 | Complex Multiplets (m) | Significant signal overlap is expected for the methylene (B1212753) protons of the ring. |
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. The spectrum for this compound is expected to show a total of 11 unique signals, assuming free rotation of the benzyl group.
The aromatic carbons will resonate in the 125-140 ppm region, with the quaternary carbon (ipso-carbon) appearing as a weaker signal around 140 ppm. The aliphatic carbons of the piperidine ring and the N-methyl group will appear in the upfield region. The chemical shifts of the piperidine carbons C2 and C6 are deshielded due to the adjacent nitrogen atom. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (ipso) | ~ 140 |
| Aromatic CH (ortho, meta, para) | ~ 125 - 130 |
| Piperidine C-2 | ~ 60 - 65 |
| Piperidine C-6 | ~ 55 - 60 |
| N-Methyl (N-CH₃) | ~ 42 - 47 |
| Benzylic (Ph-CH₂) | ~ 35 - 40 |
| Piperidine C-3 | ~ 28 - 33 |
| Piperidine C-5 | ~ 25 - 30 |
| Piperidine C-4 | ~ 23 - 28 |
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3 protons, H-3 with H-4 protons, etc.) and between the benzylic protons and the H-2 proton.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov It would be used to unambiguously assign each piperidine and benzyl carbon signal based on the previously assigned proton signals. For example, the singlet at ~2.3 ppm would correlate with the N-methyl carbon signal at ~45 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com HMBC is crucial for connecting different fragments of the molecule. Key expected correlations would include the benzylic protons showing cross-peaks to the piperidine carbons C2 and C3, as well as to the aromatic ipso-carbon. The N-methyl protons would show correlations to piperidine carbons C2 and C6.
Substituted piperidines exist in a dynamic equilibrium between two chair conformations. For this compound, this involves the interconversion of the benzyl group between an equatorial and an axial position. At room temperature, this chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
Variable-Temperature (VT) NMR studies can be employed to probe this dynamic process. nih.gov By lowering the temperature, the rate of ring inversion slows. This would lead to signal broadening, followed by coalescence at a specific temperature (Tc), and finally, the emergence of separate, sharp signals for the axial and equatorial protons at even lower temperatures. From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy barrier (ΔG‡) for the ring inversion process can be calculated, providing insight into the conformational stability and the energetic preference for the equatorial or axial orientation of the benzyl substituent. nih.gov
Vibrational Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the aromatic ring, the saturated aliphatic piperidine ring, and the C-N bonds.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H Stretch | Aromatic Ring |
| 2950 - 2800 | C-H Stretch | Aliphatic (Piperidine, CH₂, CH) |
| ~ 2780 | C-H Stretch (Bohlmann band) | Aliphatic CH adjacent to tertiary amine (trans to lone pair) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1470 - 1440 | CH₂ Scissoring | Aliphatic (Piperidine) |
| 1150 - 1050 | C-N Stretch | Tertiary Amine |
| 770 - 730 and 710 - 690 | C-H Out-of-plane Bend | Monosubstituted Benzene (B151609) |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides a valuable "fingerprint" for the molecular structure of this compound by probing its vibrational modes. While a dedicated experimental spectrum for this specific compound is not widely published, a detailed analysis can be constructed from theoretical calculations and experimental data of its constituent moieties: the N-methylpiperidine ring and the benzyl group. nih.govmdpi.com The resulting spectrum is a composite, showcasing characteristic bands from both parts of the molecule.
Key vibrational regions for the this compound molecule include:
Aromatic C-H Stretching: The benzyl group produces multiple weak to medium bands in the 3000-3100 cm⁻¹ region, characteristic of aromatic C-H stretching vibrations. theaic.org
Aliphatic C-H Stretching: The piperidine ring and the methylene bridge (-CH₂-) of the benzyl group exhibit strong bands in the 2800-3000 cm⁻¹ range. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups typically appear in this region. mdpi.com
Ring Vibrations (Piperidine): The piperidine ring itself has complex vibrational modes, including ring stretching and deformation, which appear in the 800-1200 cm⁻¹ region.
Ring Vibrations (Benzene): The benzene ring of the benzyl substituent shows characteristic stretching modes between 1400 cm⁻¹ and 1620 cm⁻¹. theaic.org A prominent band around 1000 cm⁻¹ is typically assigned to the aromatic ring "breathing" mode.
C-N Stretching: Vibrations involving the carbon-nitrogen bonds of the tertiary amine are expected in the 1000-1250 cm⁻¹ range.
The table below summarizes the expected characteristic Raman shifts based on analyses of related molecules like 2-methylpiperidine (B94953) and various benzyl derivatives. nih.govmdpi.comtheaic.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Moiety |
| Aromatic C-H Stretch | 3000 - 3100 | Benzyl Group |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2800 - 3000 | Piperidine Ring & Benzyl CH₂ |
| Benzene Ring Stretch | 1400 - 1620 | Benzyl Group |
| CH₂ Scissoring | ~1450 | Piperidine Ring & Benzyl CH₂ |
| C-N Stretch | 1000 - 1250 | Piperidine Ring |
| Benzene Ring Breathing | ~1000 | Benzyl Group |
Conformational Analysis Through Vibrational Mode Assignments
The conformational landscape of this compound is primarily defined by the chair conformation of the piperidine ring and the orientation of its substituents. nih.gov The N-methyl group undergoes rapid nitrogen inversion, leading to an equilibrium between axial and equatorial conformers, while the C2-benzyl group can also occupy either an axial or equatorial position. rsc.org Generally, for N-alkyl piperidines, the conformer with the equatorial alkyl group is more stable. rsc.org Similarly, a bulky substituent at the C2 position, such as a benzyl group, strongly prefers the equatorial orientation to minimize steric hindrance. nih.gov
Vibrational spectroscopy, particularly when combined with density functional theory (DFT) calculations, is a powerful tool for conformational analysis. nih.govscispace.com Different conformers (e.g., benzyl group axial vs. equatorial) will have slightly different vibrational frequencies due to changes in local symmetry and steric interactions. By assigning specific experimental Raman or IR bands to theoretically predicted vibrational modes of a particular conformer, the dominant structure in a sample can be identified. nih.gov
For this compound, the most stable conformation is expected to be the chair form with both the 1-methyl and 2-benzyl groups in the equatorial position. Key vibrational modes sensitive to conformational changes include:
C-H Bending Modes: The frequencies of wagging, twisting, and rocking modes of the methylene groups in the piperidine ring are sensitive to the ring's puckering and the steric environment.
C-C and C-N Stretching: The stretching frequencies of bonds adjacent to the substituent-bearing carbons can shift depending on the substituent's orientation (axial vs. equatorial).
Analysis of related substituted piperidines has shown that the presence of specific bands in the fingerprint region (below 1500 cm⁻¹) can be correlated with the predominance of one conformer over another. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis. Using techniques like electrospray ionization (ESI) or electron ionization (EI), a molecular ion (M⁺˙) is generated, and its mass-to-charge ratio (m/z) confirms the molecular weight. nih.gov
The fragmentation of this compound under MS conditions is predictable based on the stability of the resulting fragments. libretexts.org The primary fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atom and the cleavage of the benzyl group.
Key expected fragments include:
Loss of the Benzyl Group: The most prominent fragmentation pathway is often the cleavage of the C-C bond between the piperidine ring and the benzyl group's methylene bridge. This results in a highly stable benzyl radical and a charged piperidine fragment, or more commonly, the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91 . libretexts.org
Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atom is a characteristic fragmentation pattern for amines. This can lead to the loss of the methyl group or the opening of the piperidine ring, generating various charged fragments.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to the loss of ethylene (B1197577) or other small neutral molecules. nih.gov
The table below outlines the likely prominent ions in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 189 | [C₁₃H₁₉N]⁺˙ (Molecular Ion) | Ionization of the parent molecule |
| 174 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the benzyl group, charge retained on piperidine |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the C-C bond to the ring, forming a stable benzyl/tropylium cation |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of the molecule's conformation and, for chiral molecules, its absolute configuration.
While a specific crystal structure for this compound is not publicly available, data from closely related substituted benzyl-piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. researchgate.net In the crystal structure of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, for instance, the piperidine ring is in a chair form with bulky substituents occupying equatorial positions to minimize steric strain. researchgate.net
For this compound, X-ray analysis would be expected to confirm the following structural features:
Piperidine Ring Conformation: The six-membered piperidine ring would adopt a chair conformation.
Substituent Positions: Both the N-methyl group and the C2-benzyl group would likely be found in equatorial positions to achieve the most thermodynamically stable arrangement.
Absolute Configuration: Since the C2 carbon is a stereocenter, the molecule exists as a pair of enantiomers (R and S). X-ray crystallography of a single enantiomer (obtained through chiral synthesis or resolution) would determine its absolute configuration.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as van der Waals interactions, that stabilize the crystal lattice.
The hypothetical crystallographic data presented below is based on typical values for similar organic compounds. researchgate.net
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group (for racemate) |
| Piperidine Conformation | Chair |
| N1-Methyl Position | Equatorial |
| C2-Benzyl Position | Equatorial |
| C(ring)-N Bond Length | ~1.46 - 1.48 Å |
| C(ring)-C(ring) Bond Length | ~1.52 - 1.54 Å |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-Benzyl-1-methylpiperidine at the molecular level. These methods are employed to determine the molecule's stable geometric and electronic configurations.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical systems. nih.govscispace.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to perform geometry optimization. nih.govresearchgate.net This process identifies the lowest energy conformation of the molecule by exploring its potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional arrangement. researchgate.net
Once the geometry is optimized, the same level of theory is used to calculate the electronic structure. These calculations reveal the distribution of electrons within the molecule, which is fundamental to its chemical behavior. researchgate.net The electronic properties derived from DFT, such as total energy and dipole moment, are essential for predicting the molecule's stability and polarity.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. acs.org For this compound, ab initio calculations can be employed to obtain highly accurate electronic structure information. researcher.liferesearchgate.net
While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results obtained from DFT and for investigating systems where electron correlation is particularly important. chimia.ch These high-level calculations can provide a more detailed understanding of the electronic energies and wavefunctions of this compound, offering a deeper insight into its chemical properties.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is instrumental in explaining its chemical reactivity and electronic transitions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis of its frontier orbitals can predict its reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance, respectively. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical values for similar organic molecules.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.de It provides a description of the Lewis-like chemical bonding structure of a molecule, including lone pairs and bond orbitals. wisc.edu For this compound, NBO analysis can reveal donor-acceptor interactions, which are indicative of charge transfer and delocalization within the molecule. nih.govresearchgate.net
These interactions are quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. wisc.educam.ac.uk Larger E(2) values signify stronger interactions, providing insight into the molecule's stability and electronic communication between different parts of its structure. researchgate.net
Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound This data is illustrative and based on typical values for similar organic molecules.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | σ* (C-C) | 2.5 |
| σ (C-H) | σ* (N-C) | 1.8 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to indicate different regions of electrostatic potential.
Typically, red regions correspond to negative electrostatic potential and are indicative of electron-rich areas that are susceptible to electrophilic attack. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, and positive potential around the hydrogen atoms. researchgate.net
Table 3: Hypothetical Molecular Electrostatic Potential Values at Specific Sites of this compound This data is illustrative and based on typical values for similar organic molecules.
| Molecular Site | Electrostatic Potential (a.u.) | Predicted Reactivity |
|---|---|---|
| Nitrogen Atom (Piperidine) | -0.045 | Electrophilic Attack |
| Hydrogen Atoms (Methyl Group) | +0.025 | Nucleophilic Attack |
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule to understand its chemical bonding and structure wiley.comresearchgate.netdeutscher-apotheker-verlag.de. This approach partitions the electron density into atomic basins, allowing for the characterization of atomic and bond properties.
For a molecule like this compound, a QTAIM analysis would involve the calculation of its electron density using quantum mechanical methods, such as Density Functional Theory (DFT). From the electron density, various topological features can be identified, including bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and character.
A hypothetical table of QTAIM parameters for key bonds in this compound, based on typical values for similar organic molecules, is presented below.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C-N (piperidine ring) | ~0.25 | < 0 | Covalent |
| C-C (piperidine ring) | ~0.24 | < 0 | Covalent |
| C-C (benzyl-piperidine) | ~0.23 | < 0 | Covalent |
| N-CH₃ | ~0.26 | < 0 | Covalent |
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of molecules like this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT calculations with methods like the Gauge-Including Atomic Orbital (GIAO) method scielo.brscispace.comresearchgate.net. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects github.ioarxiv.org. For this compound, theoretical calculations would provide a set of chemical shifts for each proton and carbon atom in its various possible conformations. By comparing these predicted spectra with experimental data, the dominant conformation in solution can be inferred and the assignment of experimental peaks can be confirmed.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. The resulting theoretical IR spectrum, after appropriate scaling of the frequencies to account for anharmonicity and other systematic errors, can be compared with the experimental FT-IR spectrum nih.govresearchgate.net. This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule, such as C-H stretching, CH₂ bending, and C-N stretching vibrations.
A comparison of hypothetical experimental and a theoretically calculated vibrational frequency for a key functional group is shown below.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |
| C-H stretch (aromatic) | ~3050 | ~3055 |
| C-H stretch (aliphatic) | ~2950 | ~2945 |
| C-N stretch | ~1100 | ~1105 |
Reaction Mechanism Modeling and Energetic Profiles
Computational modeling can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. This includes studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified.
For instance, the synthesis of this compound could be modeled to understand the reaction pathway and optimize reaction conditions. DFT calculations can be used to determine the activation energies and reaction enthalpies for each step of the proposed mechanism mdpi.comchemrxiv.org. This information is crucial for understanding the feasibility and kinetics of the reaction. While specific reaction modeling for this compound is not extensively documented, studies on related piperidine syntheses and reactions at the benzylic position provide a framework for such investigations.
Conformational Dynamics and Potential Energy Surface Mapping
This compound, with its flexible piperidine ring and the rotatable benzyl (B1604629) group, can exist in multiple conformations. Understanding its conformational dynamics is essential as different conformers can have different biological activities and physical properties.
The conformational landscape of the piperidine ring is typically dominated by chair conformations, but boat and twist-boat conformations can also be present rsc.org. The substituents on the ring, in this case, the benzyl group at the 2-position and the methyl group at the nitrogen, will influence the relative energies of these conformers. The orientation of the benzyl group (axial vs. equatorial) and the rotation around the C-C bond connecting it to the piperidine ring add further complexity to the conformational space nih.govacs.org.
Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic conformational search and to calculate the relative energies of the different conformers. This allows for the mapping of the potential energy surface and the identification of the most stable, low-energy conformations rsc.org. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, showing how it transitions between different conformations over time and at different temperatures mdpi.comnih.govresearchgate.net. Studies on similar 2-substituted piperidines and N-methylpiperidine indicate that the interplay of steric and electronic effects determines the preferred conformation rsc.orgnih.govnih.gov.
Below is a hypothetical table summarizing the relative energies of different conformers of this compound.
| Conformer | Benzyl Group Orientation | N-Methyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.0 (most stable) |
| 2 | Axial | Equatorial | ~2.5 |
| 3 | Equatorial | Axial | ~1.8 |
| 4 | Axial | Axial | ~4.0 |
Applications of 2 Benzyl 1 Methylpiperidine in Chemical Research and Materials Science
As a Versatile Building Block in Complex Organic Synthesis
The piperidine (B6355638) nucleus is a privileged structure in medicinal chemistry and natural product synthesis, making its derivatives highly sought-after building blocks. nbinno.comnih.gov 2-Benzyl-1-methylpiperidine serves as a valuable synthon, providing a pre-formed, functionalized six-membered heterocyclic core that can be elaborated into more complex molecular architectures. nbinno.com The presence of the benzyl (B1604629) group offers a site for further chemical modification, while the piperidine ring itself can be incorporated into larger frameworks. nih.gov
Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis
In asymmetric synthesis, where the selective production of a single enantiomer is critical, chiral auxiliaries and ligands play a pivotal role. wikipedia.orgnih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org this compound, possessing a stereocenter at the C2 position, has the potential to function in this capacity. Chiral piperidine derivatives can be used to control the absolute stereochemistry in reactions such as alkylations and aldol (B89426) additions. wikipedia.orgmdpi.com
Furthermore, chiral piperidine-containing molecules are effective ligands in transition-metal-catalyzed asymmetric reactions. nih.govmdpi.com The nitrogen atom of the piperidine ring can coordinate to a metal center, and the chiral environment created by the substituted ring influences the enantioselectivity of the catalytic transformation. nih.gov The design of such ligands is a key aspect of developing new catalytic systems for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry. nih.govresearchgate.net
Precursor in the Synthesis of Advanced Chemical Intermediates
Beyond its role as a direct building block, this compound can serve as a precursor for a variety of advanced chemical intermediates. The inherent reactivity of the piperidine ring and its substituents allows for a range of chemical transformations. For instance, piperidine scaffolds are used to synthesize aldehyde intermediates, which are then converted into more complex structures, such as analogues of pharmaceutically active compounds. acs.org
The synthesis of key intermediates for compounds like Coenzyme Q analogues has been achieved using substituted piperidine structures, highlighting their importance in accessing biologically relevant molecules. researchgate.net The ability to functionalize the piperidine nitrogen and the benzyl ring opens pathways to a diverse array of derivatives, making it a foundational element in multi-step synthetic sequences. nih.govsbq.org.br
Research into Structure-Reactivity Relationships within Piperidine Systems
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal in chemistry. Substituted N-benzylpiperidines are excellent models for such studies. researchgate.netnih.gov Research has systematically explored how modifications to the benzyl ring or the piperidine core affect the molecule's properties, such as its affinity for biological targets like neurotransmitter transporters. researchgate.netnih.gov
These studies have revealed that the position and nature of substituents on the N-benzyl side chain can dramatically alter a compound's selectivity and potency. nih.gov For example, certain substitution patterns lead to high affinity for the dopamine (B1211576) transporter (DAT), while others confer selectivity for the serotonin (B10506) transporter (SERT). researchgate.net This research provides valuable insights that guide the design of new molecules with specific pharmacological profiles. nih.govnih.gov
Table 1: Structure-Activity Relationship of N-Benzylpiperidine Analogues This interactive table summarizes the impact of substitutions on transporter affinity, based on findings from related studies.
| Compound Analogue | Substitution Position | Transporter Affinity Profile | Key Finding | Reference |
|---|---|---|---|---|
| GBR Series Analogue | Ortho/Meta on N-benzyl ring | Varied DAT, SERT, NET affinity | Substituents modulate affinity and selectivity; some show high DAT affinity. | nih.gov |
| C(2)-trifluoromethyl substituted | Ortho on N-benzyl ring | Low affinity for DAT, SERT, NET | Acts as an allosteric modulator of hSERT. | researchgate.net |
| N-benzoylpiperidine | N-acyl substitution | Almost inactive (AChE inhibition) | Basic nitrogen is crucial for activity. | nih.gov |
Utilization in the Development of Novel Chemical Methodologies (e.g., for hydrogen storage/release, if general catalysis)
Liquid Organic Hydrogen Carriers (LOHCs) are considered a promising technology for the safe storage and transport of hydrogen. researchgate.net The reversible hydrogenation and dehydrogenation of organic molecules form the basis of this technology. Piperidine/pyridine (B92270) systems, particularly N-substituted benzylpyridines, have emerged as effective LOHCs. researchgate.netbohrium.com The hydrogenated form, a benzylpiperidine derivative, can store hydrogen, which is later released through a catalytic dehydrogenation process to regenerate the aromatic pyridine. acs.org
Research has shown that 2-[N-methylbenzyl]pyridine (MBP), a close structural relative of this compound, is a promising LOHC material with a hydrogen storage capacity of 6.15 wt%. researchgate.net The presence and position of methyl groups on the rings can significantly influence the rates of hydrogen storage and release, a phenomenon sometimes referred to as the 'magic methyl effect'. bohrium.comacs.org Catalytic systems, often involving palladium, are used to facilitate the dehydrogenation under mild conditions. acs.org
Formation of Metal Complexes for Chemical Applications (e.g., precursors for nanomaterials)
The nitrogen atom in the piperidine ring is a Lewis base, capable of coordinating with a wide range of metal ions to form stable complexes. rsc.org This property allows this compound and related ligands to be used in coordination chemistry. The resulting metal complexes have diverse applications, for instance, as catalysts or as precursors for the synthesis of nanomaterials. ajgreenchem.com
Transition metal complexes involving piperidine-based ligands have been synthesized with metals such as copper(II), cobalt(II), nickel(II), zinc(II), and gold(I). iucr.org The geometry and electronic properties of these complexes are dictated by the metal ion and the specific structure of the ligand. nih.gov For example, gold(I) has been shown to form linear complexes with 2-methylpiperidine (B94953) and 4-methylpiperidine (B120128) ligands. iucr.org These complexes can exhibit interesting structural features, such as hydrogen bonding and aurophilic (Au-Au) interactions, which influence their solid-state structures. iucr.org
Investigation in Theoretical and Computational Model Systems
Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and interactions at the atomic level. nih.govrsc.org Theoretical and computational studies have been applied to piperidine-based systems to elucidate their binding modes with biological targets, such as the sigma-1 receptor (S1R). nih.govrsc.org
Through techniques like molecular docking and molecular dynamics simulations, researchers can predict how ligands like this compound derivatives interact with the amino acid residues in a protein's binding pocket. nih.gov These computational models help to rationalize observed structure-activity relationships and guide the design of new, more potent, and selective molecules. rsc.org Such in-silico studies are an indispensable part of modern drug discovery and materials science, allowing for the efficient screening and optimization of new chemical entities before their synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
